molecular formula C11H22N2O2 B1498760 tert-Butyl (2-methylpiperidin-3-yl)carbamate CAS No. 1150618-42-0

tert-Butyl (2-methylpiperidin-3-yl)carbamate

Cat. No. B1498760
CAS RN: 1150618-42-0
M. Wt: 214.3 g/mol
InChI Key: FBYZKXFNBXLZDN-UHFFFAOYSA-N
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Description

“tert-Butyl (2-methylpiperidin-3-yl)carbamate” is a chemical compound with the linear formula C11H22N2O2 . It is also known as "tert-butyl N-methyl-N- [ (3R)-piperidin-3-yl]carbamate" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H22N2O2/c1-8-9 (6-5-7-12-8)13-10 (14)15-11 (2,3)4/h8-9,12H,5-7H2,1-4H3, (H,13,14) . This indicates that the compound has a molecular weight of 214.31 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored at 2-8°C in a dark place under an inert atmosphere .

Scientific Research Applications

Interplay of Hydrogen Bonds

Research on carbamate derivatives, including tert-Butyl (2-methylpiperidin-3-yl)carbamate, has revealed an intricate interplay of strong and weak hydrogen bonds. These interactions are crucial in assembling molecules into a three-dimensional architecture, highlighting the importance of molecular environments and pseudo symmetry in crystallization processes (U. Das et al., 2016).

Facile Protocol for Quinoxaline-3-carbonyl Compounds

A facile protocol for the preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, using tert-butyl carbazate as the coupling reagent, underscores the versatility of this compound in synthesizing bioactive motifs under metal- and base-free conditions (Long-Yong Xie et al., 2019).

Lithiation and Functionalization

The compound O-tert-butyl-N-(chloromethyl)-N-methyl carbamate demonstrates the potential for α-aminated methyllithium through DTBB-catalyzed lithiation, allowing for the subsequent functionalization of carbamates. This process is significant for the synthesis of substituted 1,2-diols and showcases the reactivity and utility of this compound in organic synthesis (Javier Ortiz et al., 1999).

Photocatalyzed Amination

The photocatalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, establishes a novel cascade pathway for assembling 3-aminochromones. This method highlights the application of this compound in photocatalyzed protocols, broadening the scope of amino pyrimidines synthesis under mild conditions (Zhi-Wei Wang et al., 2022).

Synthesis of Spirocyclopropanated Analogues

tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been utilized in synthesizing spirocyclopropanated analogues of insecticides, showcasing the compound's role in the development of novel agrochemicals. The cocyclization step, a key in these preparations, underscores the compound's utility in generating structurally complex and biologically relevant molecules (Farina Brackmann et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(2-methylpiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654974
Record name tert-Butyl (2-methylpiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150618-42-0
Record name tert-Butyl (2-methylpiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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